3-[[4-[(4-Propyltriazol-1-yl)methyl]piperidin-1-yl]methyl]phenol
Description
3-[[4-[(4-Propyltriazol-1-yl)methyl]piperidin-1-yl]methyl]phenol is a complex organic compound that features a phenol group, a piperidine ring, and a triazole moiety
Properties
IUPAC Name |
3-[[4-[(4-propyltriazol-1-yl)methyl]piperidin-1-yl]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O/c1-2-4-17-14-22(20-19-17)13-15-7-9-21(10-8-15)12-16-5-3-6-18(23)11-16/h3,5-6,11,14-15,23H,2,4,7-10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSJIPCJHPDWIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN(N=N1)CC2CCN(CC2)CC3=CC(=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-[(4-Propyltriazol-1-yl)methyl]piperidin-1-yl]methyl]phenol typically involves multiple steps:
Formation of the Triazole Moiety: This can be achieved through a between an alkyne and an azide.
Attachment to Piperidine: The triazole derivative is then reacted with a piperidine derivative under basic conditions.
Final Coupling: The resulting intermediate is coupled with a phenol derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-[[4-[(4-Propyltriazol-1-yl)methyl]piperidin-1-yl]methyl]phenol can undergo various types of chemical reactions:
Oxidation: The phenol group can be oxidized to a quinone under oxidative conditions.
Reduction: The triazole ring can be reduced under hydrogenation conditions.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are common.
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+) can be used under acidic conditions.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of halogenated or nitrated phenol derivatives.
Scientific Research Applications
3-[[4-[(4-Propyltriazol-1-yl)methyl]piperidin-1-yl]methyl]phenol has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Biology: It can be used in biochemical assays to study enzyme interactions and receptor binding.
Materials Science: It can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 3-[[4-[(4-Propyltriazol-1-yl)methyl]piperidin-1-yl]methyl]phenol involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways, potentially leading to therapeutic effects in diseases like cancer or neurological disorders.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Propyltriazol-1-yl)methyl]phenol
- 3-[(4-Propyltriazol-1-yl)methyl]piperidine
- 3-[(4-Methyltriazol-1-yl)methyl]piperidin-1-yl]methyl]phenol
Uniqueness
3-[[4-[(4-Propyltriazol-1-yl)methyl]piperidin-1-yl]methyl]phenol is unique due to the combination of its triazole, piperidine, and phenol moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
